molecular formula C14H11NO2S B4704723 (2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone

(2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone

Cat. No.: B4704723
M. Wt: 257.31 g/mol
InChI Key: QFMMCZYCLQDQGW-ZROIWOOFSA-N
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Description

(2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone is an organic compound that features a furan ring and a benzothiazole moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.

Properties

IUPAC Name

(2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-15-10-5-2-3-7-13(10)18-14(15)9-11(16)12-6-4-8-17-12/h2-9H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMMCZYCLQDQGW-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone typically involves the condensation of a furan derivative with a benzothiazole derivative under specific conditions. For example, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized products.

    Reduction: Reduction reactions might target the carbonyl group in the ethanone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with furan and benzothiazole moieties are often studied for their potential antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including their ability to interact with specific biological targets.

Industry

In industry, these compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone would depend on its specific interactions with molecular targets. For example, it might inhibit certain enzymes or interact with DNA to exert its effects. The pathways involved could include inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-1-(furan-2-yl)-2-(benzothiazol-2-ylidene)ethanone: Lacks the methyl group on the benzothiazole ring.

    (2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzoxazol-2-ylidene)ethanone: Contains a benzoxazole ring instead of a benzothiazole ring.

Uniqueness

The presence of the methyl group on the benzothiazole ring in (2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone might confer unique properties, such as increased lipophilicity or altered biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone
Reactant of Route 2
(2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone

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